molecular formula C23H26N2O6 B1240669 Panamesine

Panamesine

Cat. No.: B1240669
M. Wt: 426.5 g/mol
InChI Key: NINYZUDVKTUKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panamesine hydrochloride, also known by its developmental code name EMD-57455, is a sigma receptor antagonist. It was initially developed by Merck as a potential antipsychotic for the treatment of schizophrenia in the 1990s. Although it reached phase II clinical trials, it was never marketed. This compound hydrochloride is known for its selective antagonism of both sigma receptor subtypes, the σ1 and σ2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of panamesine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolidinone ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound hydrochloride would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Panamesine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a tool to study sigma receptor interactions and to develop new sigma receptor ligands.

    Biology: Investigated for its effects on cellular signaling pathways involving sigma receptors.

    Medicine: Explored as a potential treatment for schizophrenia and other psychiatric disorders due to its sigma receptor antagonism.

    Industry: Potential applications in the development of new pharmaceuticals targeting sigma receptors.

Mechanism of Action

Panamesine hydrochloride exerts its effects primarily through antagonism of sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. By blocking these receptors, this compound hydrochloride can alter these processes, potentially leading to therapeutic effects in conditions like schizophrenia .

Comparison with Similar Compounds

Similar Compounds

    BMY-14802: Another sigma receptor antagonist with potential antipsychotic properties.

    Eliprodil: A compound with sigma receptor activity, investigated for neuroprotective effects.

    Rimcazole: A sigma receptor antagonist studied for its potential in treating cocaine addiction.

Uniqueness of Panamesine Hydrochloride

This compound hydrochloride is unique due to its high affinity and selectivity for both σ1 and σ2 receptors. This dual antagonism distinguishes it from other sigma receptor ligands, which may only target one subtype. Additionally, its major metabolite, EMD-59983, also exhibits significant activity at sigma receptors and dopamine receptors, contributing to its potential therapeutic effects .

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Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3

InChI Key

NINYZUDVKTUKIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Synonyms

(5S)-5-((4-Hydroxy-4-(3,4-(methylenedioxy)phenyl)piperidino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone
5-(4-hydroxy-4-(1,3-benzodioxol-5-yl)piperidine-1-ylmethyl)-3-(4-methoxyphenyl)oxazolidine-2-one hydrochloride
EMD 57445
EMD-57445
panamesine

Origin of Product

United States

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